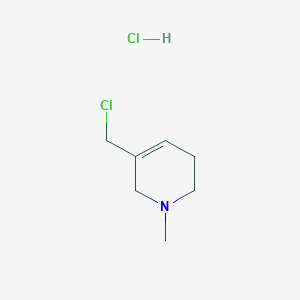
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with a unique structure that includes a chloromethyl group attached to a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: 1-methyl-1,2,3,6-tetrahydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
5-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine: Similar structure but with a bromomethyl group, which has different reactivity and properties.
5-(Hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine: Contains a hydroxymethyl group, leading to different chemical behavior and applications.
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activity distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C7H13Cl2N |
|---|---|
Poids moléculaire |
182.09 g/mol |
Nom IUPAC |
5-(chloromethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C7H12ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h3H,2,4-6H2,1H3;1H |
Clé InChI |
FUZGYEFDEQTVID-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















